Ambroxol O-glucuronide
CAS No.:
Cat. No.: VC18016150
Molecular Formula: C19H26Br2N2O7
Molecular Weight: 554.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26Br2N2O7 |
|---|---|
| Molecular Weight | 554.2 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
| Standard InChI Key | SWWWCJOOFQHHAM-IOKCRUOTSA-N |
| Isomeric SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
| Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical and Structural Properties of Ambroxol O-Glucuronide
Ambroxol O-glucuronide (C₁₉H₂₆Br₂N₂O₇; molecular weight 554.23 g/mol) is characterized by the conjugation of ambroxol with glucuronic acid at its hydroxyl group . The parent compound, ambroxol, features a trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol structure, while the glucuronide moiety introduces a β-D-glucopyranosiduronic acid group at the cyclohexanol oxygen .
Molecular Configuration
The IUPAC name, (2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its stereochemical complexity. Key functional groups include:
-
Aromatic bromine atoms: Positioned at C3 and C5 on the benzyl ring, contributing to electronic stability.
-
Glucuronic acid: Attached via an ether linkage, introducing carboxylic acid (-COOH) and hydroxyl (-OH) groups that enhance hydrophilicity.
Table 1: Comparative Molecular Properties of Ambroxol and Ambroxol O-Glucuronide
| Property | Ambroxol | Ambroxol O-Glucuronide |
|---|---|---|
| Molecular Formula | C₁₃H₁₈Br₂N₂O | C₁₉H₂₆Br₂N₂O₇ |
| Molecular Weight (g/mol) | 378.10 | 554.23 |
| Water Solubility | Low | High |
| LogP (Partition Coefficient) | 2.8 | -0.5 |
| Primary Excretion Route | Renal (as metabolites) | Renal |
Data derived from CAS No. 1241045-91-9 and VulcanChem.
Biotransformation and Metabolic Pathways
Ambroxol undergoes Phase I and II metabolism, with glucuronidation being the dominant conjugation pathway. In human studies, 15 mg doses administered intravenously or orally yielded similar urinary metabolite profiles, with ambroxol O-glucuronide constituting ~40% of excreted products .
Enzymatic Synthesis
-
UGT Isoforms: UDP-glucuronosyltransferases (UGT1A1, UGT1A9) catalyze the transfer of glucuronic acid to ambroxol’s hydroxyl group .
-
Reaction Conditions: Optimal activity occurs at pH 7.4 and 37°C, mirroring physiological hepatic conditions.
Secondary Metabolites
Pharmacological Implications
While ambroxol O-glucuronide itself lacks direct mucolytic activity, its formation influences ambroxol’s therapeutic profile:
Pharmacokinetic Modulation
-
Bioavailability Reduction: Glucuronidation decreases ambroxol’s plasma half-life from 10 hours to 2–3 hours for the conjugate .
-
Tissue Penetration: Enhanced solubility facilitates distribution to renal tubules, though blood-brain barrier penetration remains limited .
Table 2: Ambroxol’s Effect on Brain GCase mRNA Levels in Mice
| Brain Region | GCase mRNA Increase | p-value |
|---|---|---|
| Midbrain | 15% | 0.07 |
| Cortex | 9% | 0.59 |
| Striatum | 7% | 0.49 |
Analytical Characterization
Spectroscopic Techniques
-
NMR (¹H, ¹³C): Confirms glucuronide linkage via characteristic anomeric proton signals at δ 4.8–5.2 ppm and carboxylic carbon at δ 175 ppm.
-
IR Spectroscopy: Identifies hydroxyl (3400 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches.
Chromatographic Methods
-
LC-MS/MS: Quantifies ambroxol O-glucuronide in plasma with a limit of detection (LOD) of 0.1 ng/mL using positive electrospray ionization.
-
HPLC-UV: Employed for purity assessments (>98% purity in commercial standards) .
Clinical and Research Applications
Pharmacokinetic Studies
Deuterated ambroxol O-glucuronide-d5 (EVT-12558954) serves as an internal standard in mass spectrometry, enabling precise tracking of ambroxol metabolism in clinical trials.
Drug-Drug Interactions
Co-administration with UGT inhibitors (e.g., probenecid) increases ambroxol’s AUC by 60%, underscoring the glucuronide’s role in clearance .
Therapeutic Monitoring
Urinary ambroxol O-glucuronide levels correlate with renal function, providing a biomarker for dose adjustment in patients with chronic kidney disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume